![molecular formula C19H14F2N4OS B2425571 3-氟-N-(2-(2-(4-氟苯基)噻唑并[3,2-b][1,2,4]三唑-6-基)乙基)苯甲酰胺 CAS No. 894050-08-9](/img/structure/B2425571.png)

3-氟-N-(2-(2-(4-氟苯基)噻唑并[3,2-b][1,2,4]三唑-6-基)乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

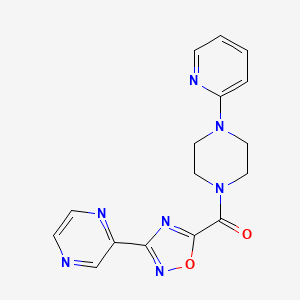

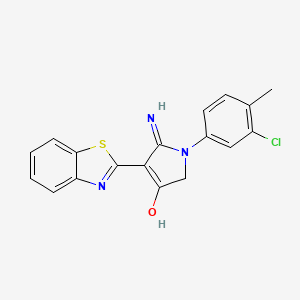

The compound “3-fluoro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide” belongs to the class of thiazolo[3,2-b][1,2,4]triazoles . Thiazolo[3,2-b][1,2,4]triazoles are known for their wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .

Synthesis Analysis

The synthesis of similar compounds involves the cyclization of the 3-[(2-fluoro-4-biphenyl)ethyl]-5-mercapto-1,2,4-triazole with chloroacetic acid and relevant benzaldehydes in the presence of acetic acid, acetic anhydride, and anhydrous sodium acetate .Molecular Structure Analysis

The fused thiazolo[3,2-b][1,2,4]triazole system is essentially planar . The molecular structure also includes bifurcated C-H.O, C-H.N, and C-H.F interactions .Chemical Reactions Analysis

The chemical transformations of thiazolo[3,2-b][1,2,4]triazoles involve various synthetic strategies . The reaction of 2-mercaptobenzimidazole with ketones in boiling AcOH/H2SO4 affords 2-benzimidazolylthioacetophenone derivatives. These sulphides are then cyclized to give the corresponding thiazolo[3,2-b][1,2,4]triazoles using PPA or [hydroxy (tosyloxy)iodo]benzene .科学研究应用

合成与结构分析

- Doğdaş 等人于 2007 年的研究表明,该化合物参与了具有潜在抗炎和镇痛特性的噻唑并[3,2-b]-1,2,4-三唑的设计和合成。这些化合物采用一锅法合成,并对其体内活性进行了评估 (Doğdaş 等人,2007 年)。

- Moreno-Fuquen 等人于 2019 年开发了一种通过微波辅助弗里斯重排反应来合成苯甲酰胺衍生物的无催化剂和无溶剂合成方法,为这类化合物的区域选择性合成提供了见解 (Moreno-Fuquen 等人,2019 年)。

- Gündoğdu 等人于 2017 年进行的一项研究详细介绍了两种结构类似物的结构测定,其中一种具有相似的氟取代结构,采用同步加速器 X 射线粉末衍射法,突出了它们作为细胞毒性剂的潜力 (Gündoğdu 等人,2017 年)。

生物活性

- Başoğlu 等人于 2013 年研究了含有类似氟化结构的 4-氨基-2-氟苯基哌嗪-1-羧酸乙酯的生物活性。这些化合物表现出抗菌、抗脂肪酶和抗脲酶活性 (Başoğlu 等人,2013 年)。

- Desai 等人于 2013 年合成了新型含氟衍生物,对各种细菌和真菌表现出显着的抗菌效力,表明氟取代化合物在抗菌治疗中的潜在应用 (Desai 等人,2013 年)。

在药物开发中的应用

- Makki 等人于 2014 年探索了氟代 1,2,4-三嗪酮作为抗 HIV-1 和 CDK2 抑制剂的潜力,证明了氟代化合物在开发 HIV 和癌症治疗中的相关性 (Makki 等人,2014 年)。

抗氧化和保护作用

- Aktay 等人于 2005 年进行的一项研究调查了噻唑并[3,2-b]-1,2,4-三唑对乙醇诱导的氧化应激的保护作用,表明类似化合物在控制氧化应激相关疾病中的潜力 (Aktay 等人,2005 年)。

作用机制

Target of Action

The primary targets of the compound are yet to be identified. Thiazoles, a key structural component of the compound, are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets of the compound would depend on the substituents on the thiazole ring .

Mode of Action

Thiazole derivatives are known to interact with their targets through various orientations of the thiazole ring towards the target site . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .

Biochemical Pathways

Thiazoles are known to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability.

Result of Action

Thiazoles are known to exhibit a wide range of biological activities, suggesting that the compound may have diverse effects at the molecular and cellular level .

未来方向

属性

IUPAC Name |

3-fluoro-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F2N4OS/c20-14-6-4-12(5-7-14)17-23-19-25(24-17)16(11-27-19)8-9-22-18(26)13-2-1-3-15(21)10-13/h1-7,10-11H,8-9H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMXLNOMYDUJLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1-(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2425488.png)

![2-(6-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-(methylthio)benzyl)acetamide](/img/structure/B2425494.png)

![2-(4-chlorophenyl)-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide](/img/structure/B2425504.png)

![1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2425505.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(indan-5-ylamino)formamide](/img/structure/B2425506.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2425511.png)